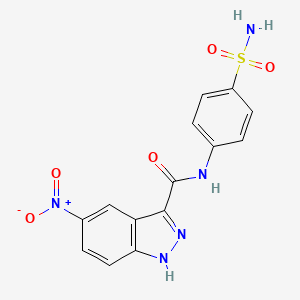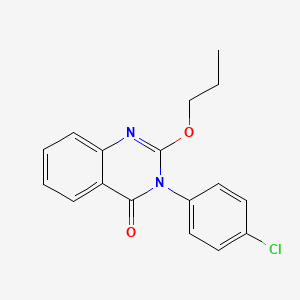![molecular formula C19H14FNOS B12533897 Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- CAS No. 654059-05-9](/img/structure/B12533897.png)
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and one phenyl group. The molecular structure of this compound includes a fluorophenyl group, a methylthiophenyl group, and a pyridinyl group, making it a complex and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
作用機序
The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methanone, (3-fluorophenyl)(4-fluorophenyl)-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Another related compound with distinct functional groups and applications.
Methanone, (3-methylphenyl)phenyl-: Shares the aryl-phenylketone structure but differs in the substituents on the phenyl ring.
Uniqueness
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
654059-05-9 |
|---|---|
分子式 |
C19H14FNOS |
分子量 |
323.4 g/mol |
IUPAC名 |
(3-fluorophenyl)-[2-(4-methylsulfanylphenyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H14FNOS/c1-23-16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3 |
InChIキー |
XWORUDPRYTWNFO-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)


![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12533875.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)


